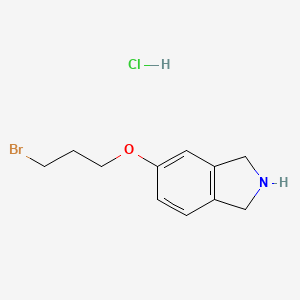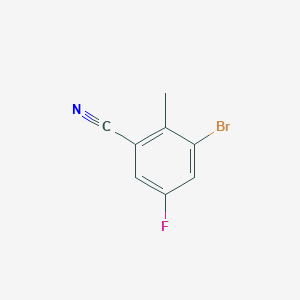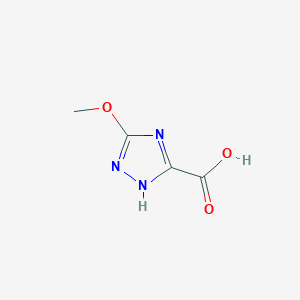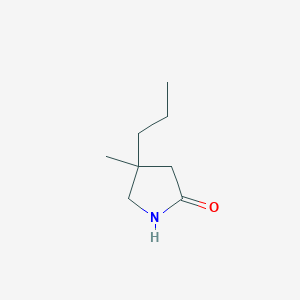
2,4,5,6-Tetrachloropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrachloropyridine-3-carbaldehyde is a chlorinated heterocyclic compound with the molecular formula C6HCl4NO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination process is carefully monitored to prevent over-chlorination and formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,6-Tetrachloropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: 2,4,5,6-Tetrachloropyridine-3-carboxylic acid.
Reduction: 2,4,5,6-Tetrachloropyridine-3-methanol.
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetrachloropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde involves its reactivity towards nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution pattern.
2,4,6-Trichloropyrimidine-5-carbaldehyde: A related compound with a pyrimidine ring instead of pyridine, used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetrachloropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the aldehyde group also provides additional synthetic versatility compared to other chlorinated pyridine derivatives .
Eigenschaften
CAS-Nummer |
1261269-45-7 |
|---|---|
Molekularformel |
C6HCl4NO |
Molekulargewicht |
244.9 g/mol |
IUPAC-Name |
2,4,5,6-tetrachloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6HCl4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H |
InChI-Schlüssel |
GLZDWYZFYXYXGI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)

![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)


![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)
